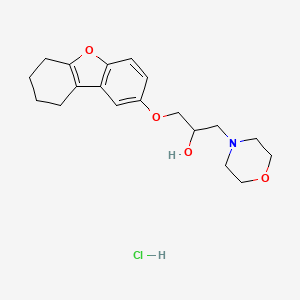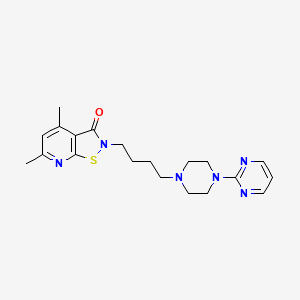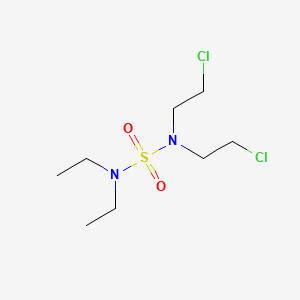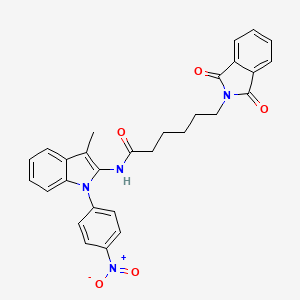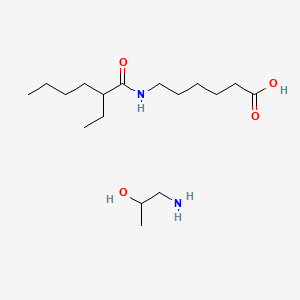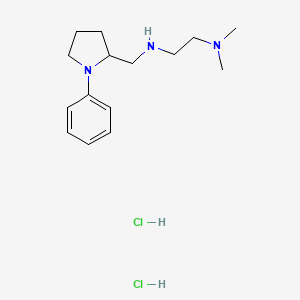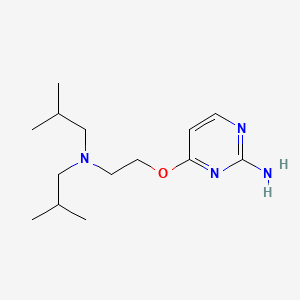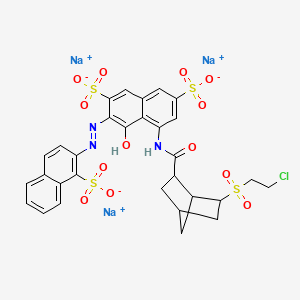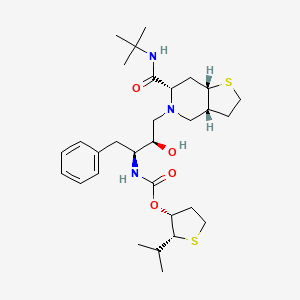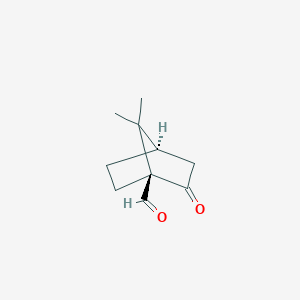
Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic disciplines due to their structural diversity and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives can be achieved through various methods. One common approach involves the reaction of ketones with amidines in the presence of catalysts such as zinc chloride or copper. For example, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal .
Industrial Production Methods: Industrial production of pyrimidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis has been shown to increase reaction rates and improve yields for pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino or ethoxy groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives.
Scientific Research Applications
Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit enzymes involved in DNA synthesis and repair, leading to anticancer effects.
Modulation of Receptors: It may interact with cellular receptors, affecting signal transduction pathways and cellular responses.
Antioxidant Activity: The compound may exhibit antioxidant properties, protecting cells from oxidative damage.
Comparison with Similar Compounds
- Pyridazine (1,2-diazine)
- Pyrazine (1,4-diazine)
- Other Pyrimidine Derivatives
Comparison: Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to other pyrimidine derivatives, it may exhibit enhanced pharmacological effects and improved drug-likeness .
Properties
CAS No. |
102207-73-8 |
|---|---|
Molecular Formula |
C14H26N4O |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
4-[2-(dibutylamino)ethoxy]pyrimidin-2-amine |
InChI |
InChI=1S/C14H26N4O/c1-3-5-9-18(10-6-4-2)11-12-19-13-7-8-16-14(15)17-13/h7-8H,3-6,9-12H2,1-2H3,(H2,15,16,17) |
InChI Key |
QOKOFSWPBFMPCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCOC1=NC(=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


